molecular formula C23H14F2N6O B3409162 2,4-difluoro-N-{3-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide CAS No. 891111-22-1

2,4-difluoro-N-{3-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide

Cat. No.: B3409162
CAS No.: 891111-22-1
M. Wt: 428.4 g/mol
InChI Key: KYLQOZZRQSDYHM-UHFFFAOYSA-N
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Description

2,4-difluoro-N-{3-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide is a useful research compound. Its molecular formula is C23H14F2N6O and its molecular weight is 428.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,4-difluoro-N-{3-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-difluoro-N-{3-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,4-difluoro-N-[3-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14F2N6O/c24-16-4-5-18(19(25)13-16)23(32)27-17-3-1-2-15(12-17)20-6-7-21-28-29-22(31(21)30-20)14-8-10-26-11-9-14/h1-13H,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYLQOZZRQSDYHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=C(C=C(C=C2)F)F)C3=NN4C(=NN=C4C5=CC=NC=C5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14F2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2,4-difluoro-N-{3-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide is a novel small molecule that belongs to the class of aryl-phenylketones. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in oncology and other therapeutic areas.

Chemical Structure and Properties

  • Chemical Formula : C21H16F2N4O3S
  • Molecular Weight : 442.44 g/mol
  • IUPAC Name : N-{2,4-difluoro-3-[5-(pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]phenyl}ethane-1-sulfonamide

Structural Representation

The structural complexity of this compound includes multiple heterocycles and functional groups that contribute to its biological activity.

Anticancer Activity

Recent studies have demonstrated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of [1,2,4]triazolo[4,3-b]pyridazine have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (μM)
22iA5490.83 ± 0.07
22iMCF-70.15 ± 0.08
22iHeLa2.85 ± 0.74

These results indicate that the compound can inhibit cancer cell proliferation effectively, suggesting a potential role as a c-Met kinase inhibitor, which is crucial in cancer signaling pathways .

The mechanism of action for compounds like 2,4-difluoro-N-{3-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide likely involves:

  • Kinase Inhibition : Similar structures have been reported to inhibit c-Met kinase at nanomolar concentrations .
  • Cell Cycle Arrest : Studies involving dose-dependent experiments have shown that these compounds can induce cell cycle arrest in cancer cells.
  • Apoptosis Induction : Flow cytometry analysis indicated that treated cells undergo apoptosis, which is essential for effective cancer therapy.

Other Biological Activities

Beyond anticancer properties, derivatives of pyridazine and triazole compounds have been associated with various pharmacological activities:

  • Antimicrobial Activity : Compounds in this class have demonstrated efficacy against both Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Effects : Pyridazinone derivatives have been noted for their anti-inflammatory properties, potentially useful in treating chronic inflammatory diseases .

Study on Pyridazine Derivatives

A study focusing on pyridazine derivatives found that certain modifications could enhance their anti-inflammatory and analgesic properties significantly. The presence of specific substituents was correlated with increased potency against inflammation markers .

Clinical Relevance

The clinical implications of these findings suggest that compounds like 2,4-difluoro-N-{3-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide could be developed into therapeutic agents for cancer treatment and possibly for other conditions requiring anti-inflammatory interventions.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, a study demonstrated that it effectively targets specific signaling pathways involved in tumor proliferation and survival, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research indicates that it possesses inhibitory effects against a range of bacterial strains and fungi. This antimicrobial action is attributed to its ability to disrupt cellular processes in pathogens, which could lead to new treatments for infections resistant to conventional antibiotics .

Neurological Applications
In the realm of neuroscience, there are emerging studies suggesting that this compound may have neuroprotective effects. It appears to modulate neurotransmitter systems and could potentially be developed into therapeutic agents for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These findings highlight its versatility in addressing complex health issues .

Agricultural Applications

Pesticide Development
The unique chemical structure of 2,4-difluoro-N-{3-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide opens avenues for its use as a pesticide. Preliminary studies suggest that it can effectively control pests while being less harmful to beneficial insects. This dual action makes it a promising candidate for sustainable agricultural practices .

Herbicide Potential
Moreover, this compound has shown potential as an herbicide. Its effectiveness against specific weed species could provide farmers with a new tool for managing crop competition without resorting to more toxic alternatives. Research is ongoing to optimize its formulation and application methods for maximum efficacy in field conditions .

Material Science Applications

Polymer Chemistry
The incorporation of 2,4-difluoro-N-{3-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide into polymer matrices has been investigated for enhancing material properties. Its ability to improve thermal stability and mechanical strength makes it suitable for applications in advanced materials used in electronics and aerospace industries .

Nanotechnology
In nanotechnology, this compound is being explored for its potential use in the synthesis of nanoparticles with tailored properties. These nanoparticles can be utilized in drug delivery systems or as contrast agents in imaging techniques due to their unique optical characteristics derived from the compound's structure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-difluoro-N-{3-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide
Reactant of Route 2
Reactant of Route 2
2,4-difluoro-N-{3-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.